molecular formula C18H17N3OS2 B11285344 N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11285344
M. Wt: 355.5 g/mol
InChI Key: GSNWVDZQWRBIPM-UHFFFAOYSA-N
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Description

N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound with a molecular formula of C19H17N5OS2 and a molecular weight of 395.5

Preparation Methods

The synthesis of N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-(thiophen-2-yl)pyridazin-3-amine with phenethyl bromide in the presence of a base to form the corresponding N-phenethyl derivative. This intermediate is then reacted with 2-chloroacetyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-2-yl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis of the acetamide group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. In the case of anticancer activity, it may interact with specific proteins or signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide: This compound has a similar structure but contains a triazolo ring instead of a pyridazin ring.

    N-phenethyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its chemical properties and reactivity.

Properties

Molecular Formula

C18H17N3OS2

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N3OS2/c22-17(19-11-10-14-5-2-1-3-6-14)13-24-18-9-8-15(20-21-18)16-7-4-12-23-16/h1-9,12H,10-11,13H2,(H,19,22)

InChI Key

GSNWVDZQWRBIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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